2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole

Catalog No.
S13343525
CAS No.
M.F
C8H3ClF4N2
M. Wt
238.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzi...

Product Name

2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole

IUPAC Name

2-chloro-7-fluoro-4-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C8H3ClF4N2

Molecular Weight

238.57 g/mol

InChI

InChI=1S/C8H3ClF4N2/c9-7-14-5-3(8(11,12)13)1-2-4(10)6(5)15-7/h1-2H,(H,14,15)

InChI Key

IPYGSMCXOFILGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)N=C(N2)Cl)F

2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic aromatic compound that features a unique structural arrangement characterized by the presence of chlorine, fluorine, and trifluoromethyl substituents on a benzimidazole core. Its molecular formula is C8H3ClF4N2C_8H_3ClF_4N_2, with a molecular weight of approximately 238.57 g/mol. The compound exhibits significant chemical stability and reactivity due to the electronegative halogen substituents, which influence its electronic properties and potential interactions with biological targets .

  • Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions, allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction, modifying its electronic characteristics.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki or Heck reactions, facilitating the synthesis of more complex molecular architectures.

The commonly used reagents for these reactions include sodium methoxide and potassium tert-butoxide in polar aprotic solvents.

Studies have indicated that 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole may exhibit various biological activities. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmacologically active compounds. Research has highlighted its potential as an antimicrobial and anticancer agent, although specific mechanisms of action remain to be fully elucidated .

The synthesis of 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions:

  • Starting Material: The process often begins with commercially available 2-chloro-4-fluoroaniline.
  • Cyclization: This aniline derivative undergoes cyclization using formic acid or formamide to form the benzimidazole ring.
  • Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base and catalyst.

Industrial production methods may optimize these synthetic routes to enhance yield and purity through advanced techniques such as continuous flow reactors.

2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole has several applications across various fields:

  • Medicinal Chemistry: It serves as a scaffold for designing new drugs targeting various diseases.
  • Agricultural Chemistry: The compound may be explored for developing novel agrochemicals due to its biological activity.
  • Material Science: Its unique properties make it suitable for applications in advanced materials .

The interactions of 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole with biological targets are an area of active research. Preliminary studies suggest that the compound's halogen substituents enhance its binding affinity to specific enzymes or receptors, potentially modulating biological pathways. Further investigation is required to clarify these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-benzimidazoleC8H3ClF4N2OC_8H_3ClF_4N_2OContains a trifluoromethoxy group instead of trifluoromethyl; potential for different reactivity patterns.
Benzimidazole-4,7-dione DerivativesVariesThese derivatives may exhibit distinct biological activities; often used in drug development due to their diverse functionalization possibilities .
Trifluoromethyl BenzimidazolesVariesKnown for enhanced metabolic stability; often explored for pharmacological applications due to their unique electronic properties .

The uniqueness of 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole lies in its specific combination of halogen substituents and the trifluoromethyl group, which confer distinct chemical reactivity and biological properties compared to related compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

237.9920884 g/mol

Monoisotopic Mass

237.9920884 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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